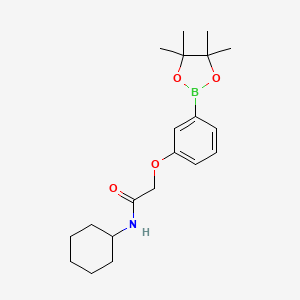
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide is a chemical compound known for its applications in various scientific fields. Its unique molecular structure lends itself to a range of chemical reactions and industrial processes.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide generally involves multi-step organic synthesis. Typical starting materials include 4-(dimethylamino)-6-methylpyrimidine and 2-ethylbutanoic acid. The coupling of these two components is facilitated by the presence of reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) under controlled temperatures. Industrial production methods : On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions, improve yields, and ensure the consistency of the product.
Chemical Reactions Analysis
Types of reactions it undergoes: : This compound primarily engages in substitution, oxidation, and reduction reactions. Common reagents and conditions used in these reactions :
Substitution reactions: : Utilize halogenated solvents under an inert atmosphere.
Oxidation reactions: : Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: : Employ reducing agents such as lithium aluminum hydride or sodium borohydride. Major products formed from these reactions : The resulting products depend on the specific reaction, but typically include derivatives with modifications on the pyrimidine ring or the amide linkage.
Scientific Research Applications
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide finds applications across various scientific disciplines:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Explored for its potential effects on biological pathways and organisms.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide exerts its effects involves interacting with specific molecular targets, often involving the pyrimidine ring's interactions with enzymes or receptors. This interaction modulates various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
When compared to other similar compounds, such as:
N-((4-(dimethylamino)-5-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide
N-((4-(dimethylamino)-6-methylpyrimidin-3-yl)methyl)-2-ethylbutanamide N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide stands out due to the specific placement of functional groups on its pyrimidine ring, which influences its reactivity and suitability for specific applications.
Alright, there’s a lot of depth here! If there's any area where you want to dive even deeper, just let me know!
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-6-11(7-2)14(19)15-9-12-16-10(3)8-13(17-12)18(4)5/h8,11H,6-7,9H2,1-5H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWDKBNYECCDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NC(=CC(=N1)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2707185.png)
![2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2707187.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2707189.png)
![1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-4-phenylbutan-1-one](/img/structure/B2707191.png)



![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2707200.png)

![methyl 6-acetyl-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707202.png)
![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2707203.png)

![5-(2-ethylpyrazole-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2707205.png)
